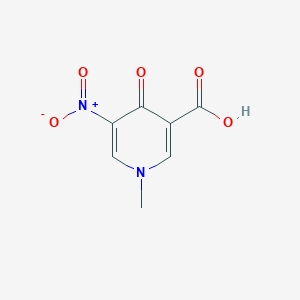
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H14BrNO4S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both bromine and tosyl (p-toluenesulfonyl) functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine, followed by cyclization.
Tosylation: The tosyl group is introduced by reacting the pyrrole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: The methyl group on the pyrrole ring can be oxidized to form a carboxylic acid or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of new pyrrole derivatives with different functional groups.
Reduction: Formation of dehalogenated or reduced ester derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and tosyl groups can influence its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Lacks the tosyl group, which may affect its reactivity and applications.
Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure but without the methyl group at the 3-position.
Uniqueness
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate is unique due to the combination of bromine, methyl, and tosyl groups on the pyrrole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C14H14BrNO4S |
|---|---|
Molekulargewicht |
372.24 g/mol |
IUPAC-Name |
methyl 4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H14BrNO4S/c1-9-4-6-11(7-5-9)21(18,19)16-8-12(15)10(2)13(16)14(17)20-3/h4-8H,1-3H3 |
InChI-Schlüssel |
YAFBTLHCOJOLOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C(=O)OC)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)
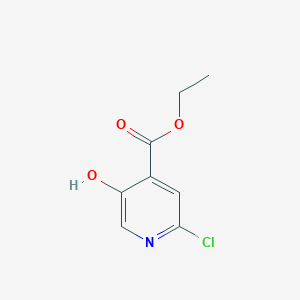
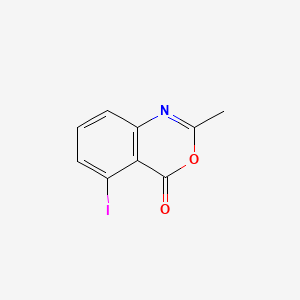


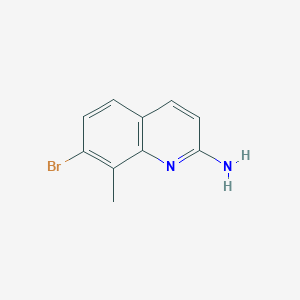

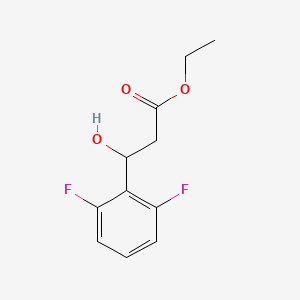
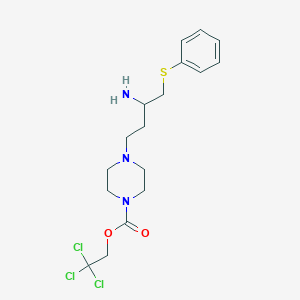
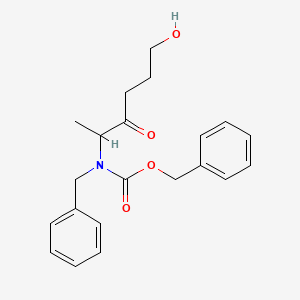
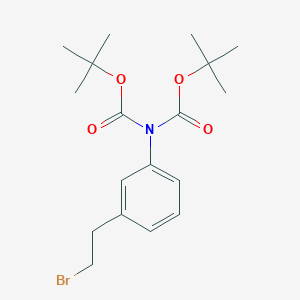
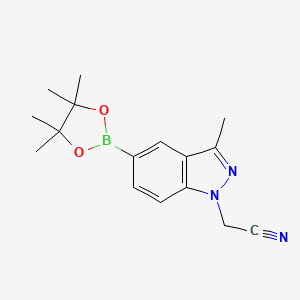
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
